(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Brand Name: Vulcanchem
CAS No.: 2014409-56-2
VCID: VC4962507
InChI: InChI=1S/C25H22N2O5/c1-29-21-5-3-17(11-22(21)30-2)12-23-24(28)18-4-6-20-19(25(18)32-23)14-27(15-31-20)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3/b23-12-
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC
Molecular Formula: C25H22N2O5
Molecular Weight: 430.46

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

CAS No.: 2014409-56-2

Cat. No.: VC4962507

Molecular Formula: C25H22N2O5

Molecular Weight: 430.46

* For research use only. Not for human or veterinary use.

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one - 2014409-56-2

Specification

CAS No. 2014409-56-2
Molecular Formula C25H22N2O5
Molecular Weight 430.46
IUPAC Name (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Standard InChI InChI=1S/C25H22N2O5/c1-29-21-5-3-17(11-22(21)30-2)12-23-24(28)18-4-6-20-19(25(18)32-23)14-27(15-31-20)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3/b23-12-
Standard InChI Key YMTNIEFCKDNMIT-FMCGGJTJSA-N
SMILES COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC

Introduction

The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one belongs to a class of benzofuran derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the synthesis, structural features, and potential biological applications of this specific compound.

Synthesis

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the Benzofuran Core: Typically synthesized via cyclization reactions involving phenolic precursors.

  • Oxazine Ring Formation: Achieved through condensation reactions using appropriate aldehydes or ketones.

  • Introduction of Substituents: The dimethoxybenzylidene and pyridinylmethyl groups are added through selective functionalization reactions.

Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or ethanol.

  • Catalysts: Acidic or basic catalysts depending on the step.

  • Temperature: Moderate heating (~80–120°C) for cyclization.

Biological Activity

Benzofuran derivatives exhibit a wide range of pharmacological activities due to their ability to interact with various biological targets. The structural components of this compound suggest potential applications in:

  • Anticancer Activity:

    • Benzofuran derivatives are known to inhibit tubulin polymerization and disrupt microtubule dynamics .

    • The dimethoxybenzylidene group may enhance binding affinity to cancer cell receptors.

  • Antibacterial and Antifungal Properties:

    • Previous studies on similar compounds have demonstrated activity against Gram-positive bacteria and fungal species .

  • Anti-inflammatory Potential:

    • The oxazine ring system has been associated with cyclooxygenase (COX) inhibition in related compounds .

Molecular Docking Insights

Molecular docking studies provide insights into the binding interactions of this compound with biological targets:

  • The pyridinyl group likely forms hydrogen bonds with amino acid residues in enzyme active sites.

  • The dimethoxybenzylidene moiety enhances π-stacking interactions with aromatic residues.

Applications and Future Directions

This compound holds promise for further development as:

  • A lead molecule in anticancer drug discovery.

  • A template for designing antibacterial agents targeting resistant strains.

  • A candidate for COX inhibitors in anti-inflammatory therapy.

Future research should focus on:

  • In vivo efficacy studies.

  • Toxicity profiling.

  • Optimization of pharmacokinetic properties.

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